(S)-Azepan-2-ylmethanol hydrochloride
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Overview
Description
(S)-Azepan-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azepan-2-ylmethanol hydrochloride typically involves the reduction of azepan-2-one (caprolactam) to azepan-2-ylmethanol, followed by the conversion to its hydrochloride salt. The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The resulting azepan-2-ylmethanol is then treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-Azepan-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form azepan-2-one.
Reduction: The compound can be reduced further to form azepane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Azepan-2-one
Reduction: Azepane
Substitution: Various substituted azepan-2-yl derivatives
Scientific Research Applications
(S)-Azepan-2-ylmethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-Azepan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azepane: A simpler structure without the hydroxyl group.
Azepan-2-one: The oxidized form of azepan-2-ylmethanol.
Piperidine: A six-membered nitrogen-containing heterocycle with similar properties.
Uniqueness
(S)-Azepan-2-ylmethanol hydrochloride is unique due to its seven-membered ring structure and the presence of both a hydroxyl group and a hydrochloride salt. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2S)-azepan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 |
InChI Key |
VGRRDVSUABPMSM-FJXQXJEOSA-N |
Isomeric SMILES |
C1CC[C@H](NCC1)CO.Cl |
Canonical SMILES |
C1CCC(NCC1)CO.Cl |
Origin of Product |
United States |
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